molecular formula C7H7BrF2N2 B13560248 2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine

2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine

Cat. No.: B13560248
M. Wt: 237.04 g/mol
InChI Key: BXOPHGYRKAKQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two fluorine atoms attached to the ethanamine moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with difluoroethylamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, amines, and complex organic molecules used in pharmaceuticals and materials science.

Scientific Research Applications

2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and difluoroethanamine groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H7BrF2N2

Molecular Weight

237.04 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)-2,2-difluoroethanamine

InChI

InChI=1S/C7H7BrF2N2/c8-6-2-1-5(3-12-6)7(9,10)4-11/h1-3H,4,11H2

InChI Key

BXOPHGYRKAKQEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CN)(F)F)Br

Origin of Product

United States

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